1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring and a pyrimidine dione moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and pH adjustments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
- 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide
Uniqueness
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione stands out due to its unique combination of a tetrahydrothiophene ring and a pyrimidine dione moiety.
Properties
CAS No. |
189575-37-9 |
---|---|
Molecular Formula |
C11H14N2O4S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylidenethiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4S/c1-5-3-13(11(17)12-9(5)16)10-6(2)8(15)7(4-14)18-10/h3,7-8,10,14-15H,2,4H2,1H3,(H,12,16,17)/t7-,8+,10-/m1/s1 |
InChI Key |
JRHOAMHGOVRBJM-KHQFGBGNSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C(=C)[C@@H]([C@H](S2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(=C)C(C(S2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.